Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties
Preparation Methods
The synthesis of Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This is achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.
Introduction of the trifluoromethylsulfonyl group: This step involves the reaction of the imidazo[1,2-a]pyridine core with trifluoromethanesulfonic anhydride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted imidazo[1,2-a]pyridine derivatives.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Material Science: Due to its unique chemical properties, it is investigated for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Omeprazole: A proton pump inhibitor with a similar imidazo[1,2-a]pyridine core but different substituents.
Trifluoromethylated imidazoles: Compounds with trifluoromethyl groups that exhibit similar chemical reactivity but different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F3N2O6S |
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Molecular Weight |
368.29 g/mol |
IUPAC Name |
methyl 5-methoxy-3-methyl-2-(trifluoromethylsulfonyloxy)imidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H11F3N2O6S/c1-6-10(23-24(19,20)12(13,14)15)16-8-4-7(11(18)22-3)5-9(21-2)17(6)8/h4-5H,1-3H3 |
InChI Key |
MTTQBUPFWOYXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C(=CC(=C2)C(=O)OC)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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